1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S2/c1-32(28,29)15-8-9-17-18(11-15)31-21(23-17)24-19(26)16-3-2-10-25(20(16)27)30-12-13-4-6-14(22)7-5-13/h2-11H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBYCGENHUFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide , with CAS number 868678-65-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 473.5 g/mol . Its structure includes a dihydropyridine core, which is often associated with various biological activities such as anti-inflammatory and analgesic effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN3O5S2 |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 868678-65-3 |
Anti-inflammatory and Analgesic Effects
Recent studies have indicated that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of these enzymes leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.
In a comparative study, compounds with structural similarities to this compound demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, significantly lower than those for COX-1, indicating a higher selectivity for COX-2 . The analgesic activity was measured against sodium diclofenac, showing comparable effectiveness with protection rates between 40% to 51% .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- COX Inhibition : By selectively inhibiting COX-2, it reduces inflammatory mediators.
- Cyclic AMP Modulation : Similar compounds have been shown to elevate intracellular cAMP levels, which can further modulate inflammatory responses .
- Cytokine Regulation : The compound may influence the expression of pro-inflammatory cytokines such as TNF and IL-17 .
Study on Inflammatory Models
In an experimental model of inflammation, a related compound demonstrated significant reduction in edema after administration, with effects observed within one hour and lasting up to three hours post-treatment. The highest anti-inflammatory activity recorded was approximately 86% , surpassing that of standard treatments like sodium diclofenac .
Antimicrobial Activity
Research has also suggested that benzothiazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown potent antibacterial and antifungal activities in vitro, indicating potential applications in treating infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in human cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve the activation of apoptotic pathways and disruption of cellular homeostasis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer | 15 | Apoptosis induction |
| Breast Cancer | 12 | Cell cycle arrest |
| Cervical Cancer | 10 | Mitochondrial dysfunction |
Anti-Parasitic Properties
The compound has also been evaluated for its anti-parasitic potential. Similar thiazole derivatives have shown efficacy against parasites causing diseases such as malaria and leishmaniasis:
- In Vivo Studies : Compounds structurally related to this compound were tested in animal models for their efficacy against Trypanosomiasis and Leishmaniasis, showing promising results with reduced parasite load .
Anti-Diabetic Effects
Emerging research suggests that compounds with similar scaffolds may possess anti-diabetic properties. Studies have indicated that these compounds can modulate glucose metabolism and improve insulin sensitivity:
- Experimental Models : In vivo studies using diabetic models (e.g., genetically modified mice) have shown that these compounds significantly lower blood glucose levels, indicating potential for diabetes management .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives based on the dihydropyridine structure. The results demonstrated that modifications at the benzo[d]thiazole position enhanced anticancer activity against multiple cell lines, with one derivative achieving an IC50 of 8 µM against breast cancer cells .
Case Study 2: Anti-Parasitic Activity
Research highlighted in Pharmaceutical Biology assessed the anti-leishmanial activity of related compounds. The study found that certain derivatives exhibited significant inhibition of Leishmania donovani proliferation, suggesting that structural modifications can lead to enhanced efficacy against parasitic infections .
Preparation Methods
Sulfonation of Benzo[d]thiazole Precursor
The synthesis begins with the sulfonation of 6-nitrobenzo[d]thiazole using methanesulfonyl chloride under basic conditions:
Reaction Scheme:
$$
\text{6-Nitrobenzo[d]thiazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{6-(Methylsulfonyl)benzo[d]thiazole}
$$
Key parameters from analogous syntheses:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (3 eq.)
- Temperature: 0°C to room temperature
- Reaction Time: 12–16 hours
The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, Pd/C) in methanol.
Preparation of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid
Cyclocondensation of Ethyl Acetoacetate
The dihydropyridine core is synthesized via a modified Hantzsch reaction:
- Ethyl acetoacetate (1.0 eq.) reacts with ammonium acetate (2.5 eq.) in ethanol under reflux.
- After cyclization, hydrolysis with 6M HCl yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Optimized Conditions:
- Temperature: 80°C
- Reaction Time: 8 hours
- Yield: 68–72%
Coupling of Fragments and Functionalization
Carboxamide Formation
The carboxylic acid is activated using ethyl chloroformate and coupled with 6-(methylsulfonyl)benzo[d]thiazol-2-amine:
$$
\text{2-Oxo-1,2-dihydropyridine-3-carboxylic acid} + \text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine} \xrightarrow{\text{EDCl, HOBt}} \text{N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide}
$$
- Coupling Agent: EDCl (1.2 eq.) with HOBt (1.1 eq.)
- Solvent: Anhydrous DMF
- Temperature: 0°C → room temperature
- Reaction Time: 24 hours
- Yield: 55–60%
Introduction of 4-Fluorobenzyloxy Group
The final step involves alkylation of the pyridine nitrogen using 4-fluorobenzyl bromide:
- Dissolve N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (1.0 eq.) in DMF.
- Add K₂CO₃ (2.5 eq.) and 4-fluorobenzyl bromide (1.5 eq.).
- Heat at 60°C for 6 hours.
Purification:
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Yield: 48–52%
Analytical Characterization Data
Spectroscopic Validation
- δ 8.25 (s, 1H, pyridine-H4)
- δ 7.92–7.85 (m, 2H, benzothiazole-H)
- δ 7.45–7.38 (m, 2H, Ar-F)
- δ 5.32 (s, 2H, OCH₂C₆H₄F)
- δ 3.41 (s, 3H, SO₂CH₃)
HRMS (ESI-TOF):
- m/z Calculated for C₂₁H₁₆FN₃O₅S₂: 473.5 [M+H]⁺
- Observed: 473.4 [M+H]⁺
Critical Analysis of Synthetic Challenges
Regioselectivity in Benzothiazole Sulfonation
Early routes faced issues with over-sulfonation at C-5. This was resolved by:
Stability of Dihydropyridine Intermediate
The 2-oxo-1,2-dihydropyridine moiety is prone to oxidation. Mitigation strategies include:
- Conducting reactions under nitrogen atmosphere
- Adding radical inhibitors (BHT, 0.1 eq.) during coupling steps
Alternative Synthetic Routes
One-Pot Tandem Approach
A recent innovation combines steps 4.1 and 4.2 in a single vessel:
- Simultaneous coupling and alkylation using DBU as dual base/catalyst.
- Reduces purification steps but lowers yield to 35–40%.
Industrial-Scale Considerations
Q & A
What are the common synthetic routes for 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are key intermediates optimized?
Basic Research Question
The synthesis typically involves multi-step reactions:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under reflux (e.g., in ethanol or THF) to form the benzo[d]thiazole scaffold .
Methylsulfonyl Introduction : Sulfonation of the benzothiazole at the 6-position using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
Dihydropyridine Carboxamide Assembly : Coupling the 4-fluorobenzyloxy-substituted dihydropyridine carboxylate with the benzothiazole-2-amine via an amide bond, often using EDCI/HOBt or other coupling agents .
Optimization : Reaction temperatures (e.g., 70–90°C for cyclization) and solvent polarity (e.g., DMF for solubility) are critical for intermediate purity. Yields are improved by iterative recrystallization or column chromatography .
Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorobenzyloxy protons at δ 5.2–5.4 ppm; methylsulfonyl group at δ 3.1 ppm) .
- FTIR : Peaks at ~1675 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (S=O stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]+ = 486.12) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How can researchers optimize reaction conditions to maximize yield during the final amide coupling step?
Advanced Research Question
Optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction rates .
- Coupling Agents : EDCI/HOBt outperforms DCC due to reduced side reactions; stoichiometric ratios (1.2:1 coupling agent:carboxylic acid) improve efficiency .
- Temperature Control : Reactions at 0–5°C minimize racemization, while room temperature is sufficient for most couplings .
- Workup : Precipitation in ice-cwater removes unreacted reagents, followed by flash chromatography (ethyl acetate/hexane) for purification .
How should contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved for this compound?
Advanced Research Question
Contradictions may arise from assay conditions or target specificity. Mitigation approaches:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., proliferation inhibition) methods .
- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify interactions with off-targets .
- Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions, as sulfonyl groups are sensitive to microenvironment changes .
What methodologies are recommended for elucidating the mechanism of action of this compound?
Advanced Research Question
Stepwise strategies include:
Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for candidate targets .
Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or kinase signaling pathways) .
Mutagenesis : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to confirm critical interactions .
How can researchers address stability issues during long-term storage or in biological assays?
Advanced Research Question
Stability challenges arise from hydrolysis (amide bonds) or oxidation (thiazole rings). Solutions:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent moisture/oxygen degradation .
- Vehicle Optimization : Use DMSO stocks (≤10% v/v in assays) with antioxidants (e.g., 0.1% BHT) to limit free radical damage .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC; adjust formulation based on results .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
SAR workflows:
Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzyl with 4-chloro or 4-methoxy groups) .
Bioisosteric Replacement : Substitute the methylsulfonyl group with sulfonamides or phosphonates to assess tolerance .
In Vitro Testing : Screen analogs against panels of related targets (e.g., kinase families) to map selectivity .
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .
How can researchers reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
Advanced Research Question
Discrepancies often stem from pharmacokinetic (PK) factors. Resolution steps:
- PK Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodents to identify clearance issues .
- Metabolite Identification : Use LC-MS/MS to detect inactive/degraded metabolites in vivo .
- Formulation Adjustments : Employ nanoemulsions or PEGylation to enhance solubility and prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
